molecular formula C9H6F2N2 B13160724 6,7-Difluoroquinolin-2-amine

6,7-Difluoroquinolin-2-amine

Cat. No.: B13160724
M. Wt: 180.15 g/mol
InChI Key: OCBDHBNJKCZQBG-UHFFFAOYSA-N
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Description

Significance of Quinolines as Privileged Chemical Scaffolds

Quinolines are a class of heterocyclic aromatic organic compounds characterized by a double-ring structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. This structural motif is not only prevalent in numerous natural products, such as the anti-malarial agent quinine, but also serves as a fundamental building block in the synthesis of a vast number of synthetic compounds with diverse pharmacological activities. nih.govfrontiersin.org The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, and the quinoline (B57606) nucleus is a prime example of such a structure. tandfonline.comnih.gov

The versatility of the quinoline scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its steric, electronic, and pharmacokinetic properties. frontiersin.orgorientjchem.org This adaptability has enabled the development of quinoline-based drugs across a wide spectrum of therapeutic areas, including but not limited to:

Anticancer agents: Quinoline derivatives have shown significant efficacy as topoisomerase and kinase inhibitors. tandfonline.comnih.gov

Antimicrobial agents: The inclusion of a quinoline core is a hallmark of many antibacterial and antifungal drugs. nih.gov

Anti-inflammatory and Analgesic agents: Certain quinoline compounds exhibit potent anti-inflammatory and pain-relieving properties. nih.govresearchgate.net

Antiviral agents: The scaffold has been successfully incorporated into drugs targeting viral replication. nih.gov

The continued exploration of the quinoline scaffold underscores its enduring importance in the quest for novel and effective therapeutic agents. orientjchem.org

Overview of Fluorinated Quinolines in Contemporary Chemical Research

The strategic introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. tandfonline.comresearchgate.net The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. tandfonline.commdpi.com

In the context of quinoline chemistry, fluorination has proven to be a particularly fruitful approach. The incorporation of fluorine atoms into the quinoline ring system can lead to significant improvements in biological activity. researchgate.net For instance, the presence of a fluorine atom at the C-6 position of the quinoline core is a key feature of the highly successful fluoroquinolone class of antibiotics, enhancing their inhibition of bacterial DNA gyrase. tandfonline.com

Contemporary research continues to leverage the benefits of fluorination in the design of novel quinoline-based compounds. Studies have shown that the position and number of fluorine substituents can have a dramatic impact on the biological activity of the resulting molecules. frontiersin.org The development of new synthetic methodologies for the efficient and regioselective fluorination of the quinoline scaffold remains an active area of investigation, promising to unlock new avenues for drug discovery. researchgate.netscispace.com

Structural Context of 6,7-Difluoroquinolin-2-amine within the Broader Quinoline and 2-Aminoquinoline (B145021) Class

This compound belongs to the broader class of 2-aminoquinolines, which are characterized by an amino group at the C-2 position of the quinoline ring. 2-Aminoquinolines themselves are a significant class of N-heterocyclic aromatic compounds with established biological and pharmaceutical relevance. colab.wsresearchgate.net They serve as important intermediates in the synthesis of more complex molecules and have been investigated for a range of therapeutic applications, including as antimicrobial and anticancer agents. nih.gov

The structure of this compound is distinguished by the presence of two fluorine atoms at the C-6 and C-7 positions of the benzene ring portion of the quinoline scaffold. This specific difluorination pattern is expected to significantly modulate the electronic properties of the molecule, influencing its reactivity and potential biological interactions. The synthesis of related difluoroquinoline derivatives, such as 2-chloro-6,7-difluoroquinoline-3-carbaldehyde, has been reported in the literature as a key step in the preparation of fluorescent probes. google.com

The 2-aminoquinoline core itself has been identified as a valuable lead structure in drug discovery. For example, derivatives of 2-aminoquinoline have been developed as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases. nih.gov The strategic placement of substituents on the 2-aminoquinoline scaffold has been shown to be crucial for achieving high affinity and selectivity for the target protein. adelaide.edu.au

The combination of the 2-aminoquinoline scaffold with the specific 6,7-difluoro substitution pattern in this compound presents a unique chemical entity with the potential for novel biological activities. Further research into the synthesis and biological evaluation of this compound and its analogs is warranted to fully elucidate its therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6F2N2

Molecular Weight

180.15 g/mol

IUPAC Name

6,7-difluoroquinolin-2-amine

InChI

InChI=1S/C9H6F2N2/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h1-4H,(H2,12,13)

InChI Key

OCBDHBNJKCZQBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=CC(=C(C=C21)F)F)N

Origin of Product

United States

Synthetic Methodologies for 6,7 Difluoroquinolin 2 Amine and Its Core Scaffold

Classical and Contemporary Approaches to the Quinoline (B57606) Ring System

The construction of the quinoline ring, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, has been a subject of extensive research for over a century. Several classical name reactions have laid the foundation for quinoline synthesis, and these continue to be adapted and refined with modern techniques.

Gould-Jacobs Synthesis and Adaptations for Quinolones

The Gould-Jacobs reaction is a versatile method for preparing quinolines, particularly 4-hydroxyquinoline (B1666331) derivatives, also known as 4-quinolones. cdnsciencepub.comrsc.orgmdpi.commdpi.comrsc.org The process begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. cdnsciencepub.comrsc.org This is followed by a thermal cyclization of the resulting anilidomethylenemalonic ester, which upon heating, typically at high temperatures (around 250 °C), forms a 4-hydroxy-3-carboalkoxyquinoline. rsc.orgmdpi.com Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. cdnsciencepub.com

This method is particularly effective for anilines bearing electron-donating groups at the meta-position. cdnsciencepub.com A significant aspect of the Gould-Jacobs reaction is its regioselectivity, which is influenced by both steric and electronic factors. rsc.org When asymmetrically substituted anilines are used, mixtures of products can be obtained as cyclization can occur at either ortho position. rsc.org

Friedländer Annulation and Variants for Quinoline Assembly

The Friedländer annulation is arguably one of the most direct and widely used methods for quinoline synthesis. rsc.orgmdpi.comnih.gov It involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. nih.govrsc.org The reaction is typically catalyzed by acids (like trifluoroacetic acid or p-toluenesulfonic acid), bases, or Lewis acids, and can also be promoted thermally. nih.govacademie-sciences.fr

Two primary mechanistic pathways are proposed for the Friedländer synthesis. nih.gov One involves an initial aldol (B89426) condensation followed by cyclization and dehydration, while the other begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction. nih.gov

Recent advancements in the Friedländer synthesis have focused on the development of more efficient and environmentally benign catalysts. Molecular iodine has been shown to be a highly effective catalyst for this transformation. mdpi.com Other modern catalysts include ionic liquids, metal-organic frameworks, and various nanocatalysts, which often allow for milder reaction conditions and improved selectivity. academie-sciences.frnih.gov Electrochemically assisted Friedländer reactions represent a sustainable approach, minimizing the use of reagents and waste generation. rsc.org Tandem reactions combining the Friedländer annulation with further functionalization in a one-pot process have also been developed, enhancing synthetic efficiency. rsc.orgresearchgate.net

Skraup Synthesis and Modern Modified Protocols

The Skraup synthesis is one of the oldest and most fundamental methods for preparing quinolines. researchgate.net In its classic form, it involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. researchgate.net The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally, oxidation to form the quinoline ring. researchgate.net

A significant drawback of the traditional Skraup reaction is its often violent nature and the use of harsh reagents. researchgate.netnumberanalytics.com Consequently, numerous modifications have been developed to improve safety and efficiency. These include the use of milder oxidizing agents, such as arsenic acid, and the addition of ferrous sulfate (B86663) to moderate the reaction. researchgate.net

Modern protocols have further refined the Skraup synthesis. nih.gov The use of microwave irradiation and ionic liquids has been shown to increase reaction rates and yields while providing more controlled conditions. cdnsciencepub.com Other modifications include the use of alternative catalysts and reaction media to create more environmentally friendly processes. researchgate.netnih.gov For instance, using acetylated amines instead of free amines has been reported to improve both the yield and the ease of the reaction. cdnsciencepub.comresearchgate.net

Conrad-Limpach and Doebner-von Miller Reactions for Quinoline Scaffolds

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. mdpi.comresearchgate.net Depending on the reaction temperature, this method can yield either 4-hydroxyquinolines or 2-hydroxyquinolines (2-quinolones). At lower temperatures, the reaction favors the formation of a Schiff base that cyclizes to give the 4-hydroxyquinoline product. mdpi.com At higher temperatures (around 140 °C), the aniline may instead react with the ester group of the β-ketoester, leading to a β-keto acid anilide, which then cyclizes to the 2-hydroxyquinoline, a variation known as the Knorr quinoline synthesis. mdpi.com

The Doebner-von Miller reaction , also known as the Skraup-Doebner-von Miller synthesis, is a modification of the Skraup reaction that allows for the synthesis of substituted quinolines. nih.govmdpi.com It utilizes α,β-unsaturated carbonyl compounds, which can be formed in situ from aldehydes or ketones, reacting with an aniline in the presence of an acid catalyst. rsc.orgnih.gov This method is particularly useful for preparing 2- and/or 4-substituted quinolines. mdpi.com Challenges associated with this reaction include the potential for harsh conditions and the formation of side products. researchgate.net Modern approaches have explored the use of solid acid catalysts, such as silver(I)-exchanged Montmorillonite K10, to create more environmentally friendly and efficient protocols. researchgate.net

Pfitzinger Reaction in Quinoline Construction

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) with a carbonyl compound in the presence of a base. iipseries.orgrsc.org The reaction begins with the basic hydrolysis of the amide bond in isatin to form a keto-acid intermediate. iipseries.org This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. iipseries.org

Traditional Pfitzinger reactions often employ strong bases like sodium or potassium hydroxide (B78521), which can lead to environmental concerns regarding basic effluents. nih.gov Modern modifications have focused on developing more sustainable catalytic systems. For example, surfactant catalysts like cetyltrimethylammonium hydroxide have been used in aqueous media, with ultrasonic irradiation further enhancing reaction rates and energy efficiency. rsc.orgnih.gov Other advancements include the use of supramolecular catalysts such as modified cyclodextrins and acid-catalyzed multicomponent versions of the reaction. researchgate.netresearchgate.netresearchgate.net These newer protocols often offer milder conditions, improved yields, and better functional group tolerance. rsc.orgtandfonline.com

Targeted Synthesis of 2-Aminoquinolines

The synthesis of 2-aminoquinolines is of significant interest due to their prevalence in biologically active molecules. mdpi.com A variety of synthetic strategies have been developed to introduce the amino group at the C2 position of the quinoline ring.

Recent reviews have categorized the synthesis of 2-aminoquinolines into several main approaches, including the cyclization of C2-substituted anilines, amination of pre-formed quinoline systems (such as 2-haloquinolines or 2-quinolones), and ring-opening cyclization reactions. mdpi.comiipseries.org Metal-catalyzed reactions, organocatalysis, and redox-neutral processes have all been successfully employed. mdpi.com

One common strategy involves the reaction of 2-aminobenzyl alcohols with nitriles in the presence of a base. nih.gov Another approach is the reductive cyclization of substituted 3-(2-nitrophenyl)acrylonitriles using reagents like tin(II) chloride. google.com The direct amination of quinoline N-oxides has also been reported. mdpi.com

For the specific synthesis of 6,7-Difluoroquinolin-2-amine , a plausible route would involve the application of one of the classical quinoline syntheses to a difluoro-substituted aniline precursor, followed by the introduction of the 2-amino group, or a method that forms the 2-aminoquinoline (B145021) directly. For instance, a Friedländer-type condensation of a suitably protected 2-amino-4,5-difluorobenzaldehyde (B573660) with a reagent providing the C2-N unit could be envisioned. A patent describes a process for preparing a larger molecule containing a 6,7-difluoroquinolin-2-yl moiety, suggesting the accessibility of this core structure. google.comurfu.ru Furthermore, the synthesis of 2-methyl-6,7-difluoroquinoline has been reported, which could potentially be converted to the corresponding 2-amino derivative.

A hypothetical, yet rational, synthetic approach could start from 3,4-difluoroaniline (B56902). This precursor could undergo a reaction sequence to build the pyridine ring. For example, a reaction analogous to the Skraup or Doebner-von Miller synthesis could be employed, though careful control of regioselectivity would be crucial. Alternatively, a more controlled cyclization, such as a variation of the Friedländer synthesis starting from a 2-amino-4,5-difluorobenzaldehyde or ketone, would be a more targeted approach.

Below is a table summarizing some of the modern approaches to quinoline and 2-aminoquinoline synthesis that could be adapted for the preparation of this compound.

Reaction TypeKey ReactantsCatalyst/ConditionsProduct TypeRef.
Friedländer Annulation2-aminobenzaldehyde, ketoneMolecular iodineSubstituted quinoline mdpi.com
Friedländer Annulation2-aminoaryl ketone, α-methylene carbonylIonic liquidSubstituted quinoline academie-sciences.fr
Pfitzinger ReactionIsatin, ketoneSurfactant catalyst, ultrasoundQuinoline-4-carboxylic acid rsc.orgnih.gov
Skraup SynthesisAniline, glycerolMicrowave irradiation, ionic liquidQuinoline cdnsciencepub.com
2-Aminoquinoline Synthesis2-aminobenzyl alcohol, nitrileBase-promoted condensation2-Aminoquinoline nih.gov
2-Aminoquinoline Synthesis2-vinylaniline, isonitrileSelenium catalysis2-Aminoquinoline numberanalytics.com

Cyclization of C2-Substituted Anilines and Related Compounds

The synthesis of quinoline derivatives often begins with the cyclization of appropriately substituted anilines. A notable approach involves the tandem Michael addition, C-C bond cleavage, and cyclization of 2-vinylanilines and alkynoates. organic-chemistry.org While metal-free conditions can produce C2-substituted indoles, the synthesis of C2-substituted quinolines typically requires palladium catalysis, resulting in moderate yields. organic-chemistry.org This method offers an efficient, oxidant-free pathway to the quinoline core. organic-chemistry.org

Another strategy employs the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govresearchgate.net This 6-endo-dig cyclization can be promoted by various electrophiles such as iodine monochloride (ICl), iodine (I2), and bromine (Br2), leading to 3-halogenated quinolines in moderate to good yields. nih.gov The reaction conditions are generally mild and tolerate a range of functional groups. nih.gov

Amination of Halogenated Quinoline Precursors (e.g., 2-chloroquinolines with ammonia)

A direct and common method for introducing the 2-amino group is the amination of a 2-haloquinoline precursor, such as 2-chloroquinoline (B121035). This nucleophilic substitution reaction is often carried out using ammonia (B1221849). rsc.orgrsc.org For instance, the treatment of 2-chloroquinoline-3-carbonitrile (B1354263) with aqueous ammonia in the presence of ceric ammonium (B1175870) nitrate (B79036) can yield the corresponding 2-amino derivative. rsc.org

The Buchwald-Hartwig amination offers a more sophisticated approach, particularly for complex substrates. organic-chemistry.orgnih.gov This palladium-catalyzed cross-coupling reaction allows for the selective amination of haloquinolines. organic-chemistry.orgnih.gov For example, in the synthesis of 6-heterocyclic substituted 2-aminoquinolines, selective amination at the 6-position of 6-bromo-2-chloroquinoline (B23617) was achieved by carefully selecting the solvent. organic-chemistry.org Subsequently, the 2-amino group can be introduced using lithium bis(trimethylsilyl)amide as an ammonia equivalent. nih.gov

Continuous flow microreactors have also been employed for the amination of 2-chloroquinolines with aqueous ammonia, demonstrating an efficient and scalable method. rsc.org

Ring-Opening Cyclization Strategies for Heteroaryl Amines

Ring-opening cyclization represents an innovative approach to synthesizing complex heterocyclic structures. One such strategy involves the reaction of donor-acceptor cyclopropanes with primary amines. researchgate.net This catalyst-free method proceeds via a ring-opening-cyclization mechanism to produce functionalized dihydropyrroles, which can be precursors to other heterocyclic systems. researchgate.net

Another example is the acid-catalyzed ring-opening of N-(furfuryl)anthranilamides. rsc.org This process leads to the formation of both diazepine (B8756704) and pyrrole (B145914) rings in a single step through the opening of the furan (B31954) ring into a diketone, followed by intramolecular cyclization. rsc.org While not a direct synthesis of quinolines, these strategies highlight the versatility of ring-opening cyclization in heterocyclic chemistry.

Strategic Introduction of Fluorine Atoms into the Quinoline System

The incorporation of fluorine atoms, particularly at the 6- and 7-positions, is crucial for the biological activity of many fluoroquinolones. This is achieved through regioselective fluorination techniques or by using fluorinated building blocks.

Regioselective Difluorination Approaches to the Quinoline Core (e.g., at the 6,7-positions)

The direct and regioselective fluorination of the quinoline core presents a significant synthetic challenge. One method involves the use of electrophilic fluorinating agents like Selectfluor. mdpi.com This reagent has been shown to fluorinate 7-oxo-1,2,4-benzotriazines regioselectively at the enamine-activated position in high yield. mdpi.com While not directly on a quinoline, this demonstrates the potential of such reagents for selective fluorination of heterocyclic systems.

A more common approach is to start with an already difluorinated aniline precursor. For example, the cyclization of 3,4-difluoroaniline with other reagents can be used to construct the 6,7-difluoroquinoline (B156812) skeleton. scispace.com This ensures the fluorine atoms are in the desired positions from the outset.

Methodologies Involving Difluorocarbene Incorporation

A novel approach for the de novo construction of quinolines involves the incorporation of difluorocarbene. researchgate.netresearchgate.net This method utilizes the reaction of ortho-alkenyl anilines with a difluorocarbene precursor, such as chlorodifluoroacetate. researchgate.netresearchgate.net A key step in this process is the in situ generation of isocyanides from the reaction of a primary aniline with difluorocarbene. researchgate.net This strategy can be used to synthesize 2-aminoquinoline derivatives in acceptable yields. researchgate.netresearchgate.net

A three-component reaction using amines, in situ generated difluorocarbene, and carbon dioxide has also been developed for the synthesis of difluoroglycine derivatives, showcasing the versatility of difluorocarbene in incorporating fluorine into organic molecules. nih.gov

Green Chemistry Principles Applied to Fluoroquinoline Synthesis

The principles of green chemistry aim to develop more environmentally benign and sustainable chemical processes. researchgate.netijbpas.comqeios.comresearchgate.net In the context of fluoroquinolone synthesis, this involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.netijbpas.com

Several green approaches have been explored:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. ijbpas.comresearchgate.net Microwave irradiation provides rapid and efficient heating, accelerating chemical transformations. ijbpas.com

Use of green solvents: Solvents like water, ethanol, and supercritical CO2 are being increasingly used as alternatives to hazardous organic solvents. qeios.com On-water synthesis of 2-substituted quinolines has been demonstrated to be an efficient and environmentally friendly method. organic-chemistry.org

Recyclable catalysts: The development of catalysts that can be easily recovered and reused is a key aspect of green chemistry. ijbpas.com Zirconia-sulfuric acid (ZrSA) has been used as a highly effective and recyclable catalyst for the amination of 7-halo-6-fluoroquinolone-3-carboxylic acids. ijbpas.com

Catalyst-free and solvent-free reactions: Whenever possible, performing reactions without a catalyst or solvent minimizes waste and environmental impact. qeios.com

These green chemistry approaches are crucial for making the synthesis of fluoroquinolones more sustainable and cost-effective. researchgate.netijbpas.com

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including quinoline derivatives. rsc.orgrsc.org

In the context of quinoline synthesis, microwave irradiation can facilitate key bond-forming reactions, such as the condensation of anilines with carbonyl compounds. For instance, a one-pot synthesis of 2-amino-6,7-disubstituted-5-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives has been achieved through the condensation of 2,6-diaminopyrimidin-4-one, an aldehyde, and a 1,3-dicarbonyl compound in glycol under microwave irradiation without a catalyst. arkat-usa.orgumich.edu This method offers advantages like good yields (89-95%), short reaction times (4-7 minutes), and being environmentally friendly. arkat-usa.org

While a direct microwave-assisted synthesis for this compound is not explicitly detailed in the provided results, the successful application of this technology to structurally related amino-quinoline derivatives suggests its potential applicability. The high efficiency of microwave heating could prove advantageous in driving the necessary cyclization and amination reactions to form the target compound.

Solvent-Free Reaction Conditions and Their Advantages

The elimination of volatile organic solvents is a key principle of green chemistry, as it reduces environmental pollution and operational hazards. Solvent-free, or neat, reactions, often facilitated by techniques like ball milling or solid-phase synthesis, offer significant advantages. cem.com These methods can lead to improved reaction rates, higher yields, and simplified work-up procedures. rsc.org

Several examples highlight the utility of solvent-free conditions in heterocycle synthesis. For instance, the synthesis of enamines from alkyl esters of propiolic or but-2-yne dicarboxylic acid has been achieved in a planetary ball mill with quantitative conversion in just five minutes without any catalyst or base. organic-chemistry.org Similarly, the synthesis of N-acylated cephalosporin (B10832234) derivatives has been performed by adsorbing the reactants onto basic alumina (B75360) and irradiating with microwaves, resulting in high yields in a fraction of the time required by traditional methods. cem.com

The development of a solvent-free protocol for the synthesis of this compound would represent a significant step towards a more sustainable manufacturing process. Such an approach would likely involve the reaction of a suitably substituted aniline with a three-carbon synthon under solvent-free conditions, potentially aided by microwave irradiation or mechanical grinding.

Photochemical and Photocatalytic Methods for Quinoline Cyclization

Photochemistry and photocatalysis offer mild and selective methods for constructing complex organic molecules, including quinoline derivatives. nih.govorganic-chemistry.org These techniques utilize light energy to initiate chemical transformations, often proceeding through radical pathways that are difficult to access via traditional thermal methods. nih.gov

Visible-light photocatalysis has been employed for the synthesis of polysubstituted quinolines via the electrocyclization of 2-vinylarylimines. nih.gov In one study, visible-light-excited 9,10-phenanthrenequinone was used as a photocatalyst, leading to quantitative yields of 2,4-disubstituted quinolines within an hour at room temperature. nih.gov Another approach involves a visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, using anthraquinone (B42736) as an organic photocatalyst and DMSO as an oxidant, to produce quinolines in good yields at room temperature. organic-chemistry.org

Photochemical methods have also been developed for the synthesis of quinoline derivatives through the cyclization of 4-aryl-N-benzoyloxy-2,3-diphenyl-1-azabuta-1,3-dienes, affording good yields of 2,3-diphenylquinoline (B3369077) derivatives. rsc.orgrsc.org Furthermore, the reaction of indol-2,3-dione derivatives with various partners under photochemical conditions can yield quinoline carboxylic acid derivatives. ias.ac.in These methods highlight the potential of light-driven reactions to construct the quinoline core under mild conditions.

Biocatalytic Approaches in Quinoline Derivative Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity, mild reaction conditions, and reduced environmental impact. ijpsjournal.com In recent years, enzymes have been increasingly explored for the synthesis of heterocyclic compounds like quinolines. nih.gov

Researchers have successfully employed enzymes like α-chymotrypsin to catalyze the Friedländer condensation, a classic method for quinoline synthesis. mdpi.comsioc-journal.cn This biocatalytic approach has demonstrated higher catalytic activity in an ionic liquid aqueous solution compared to organic solvents, affording excellent yields at lower temperatures and with reduced enzyme loading. mdpi.com Monoamine oxidase (MAO-N) enzymes have also been used for the biotransformation of 1,2,3,4-tetrahydroquinolines into the corresponding aromatic quinoline derivatives. nih.gov Additionally, α-amylase has been shown to catalyze one-pot domino aza-Michael/Aldol/aromatization reactions to produce quinoline derivatives. dntb.gov.ua

These examples demonstrate the growing potential of biocatalysis in the synthesis of the quinoline scaffold. The development of a biocatalytic route to this compound could offer a highly selective and environmentally benign alternative to traditional chemical methods.

Ultrasonication-Mediated Synthesis Techniques

Ultrasound-assisted organic synthesis is another green chemistry technique that can significantly enhance reaction rates and yields. tandfonline.com The physical phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, accelerating chemical transformations. rsc.org

This technique has been successfully applied to the synthesis of quinoline derivatives. For example, a one-pot, three-component reaction of aniline, aldehydes, and ethyl 3,3-diethoxypropionate in water, using SnCl2·2H2O as a precatalyst, has been shown to rapidly produce 2-substituted quinolines under ultrasound irradiation. nih.govresearchgate.net In another study, the synthesis of hybrid quinoline-imidazole derivatives was significantly accelerated under ultrasound irradiation compared to conventional heating, with reaction times decreasing dramatically from hours to minutes. rsc.orgnih.gov

The application of ultrasonication to the synthesis of this compound could lead to a more efficient and rapid process, potentially reducing energy consumption and by-product formation.

Catalyst-Free Approaches for Enhanced Sustainability

The development of catalyst-free synthetic methods is highly desirable from a sustainability perspective, as it eliminates the need for often expensive and potentially toxic catalysts and simplifies product purification. scirp.org

Several catalyst-free methods for the synthesis of quinoline derivatives have been reported. One such approach involves the dehydration and [3 + 2] cycloaddition of 2-methylquinolines, aldehydes, and alkynoates to form pyrrolo[1,2-a]quinoline (B3350903) derivatives, with water being the only byproduct. nih.govacs.org Another example is the synthesis of 6-phenyl-6H-chromeno[4,3-b]quinoline derivatives from 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde and various anilines at room temperature. researchgate.net

While a specific catalyst-free synthesis for this compound has not been identified in the provided search results, the existing catalyst-free methods for other quinoline derivatives provide a strong foundation for future research in this area.

Utilization of Green Solvents (e.g., Water, Ethanol, Supercritical CO2, Glycerol)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources. mrforum.com Water, ethanol, and glycerol are prominent examples of green solvents that are increasingly being used in organic synthesis. researchgate.netwiley-vch.de

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. acs.org Ethanol, a bio-based solvent, is also considered a greener alternative to many traditional organic solvents. wiley-vch.de Glycerol, a byproduct of biodiesel production, is a non-toxic, biodegradable, and high-boiling point solvent that has been used in various organic reactions. unina.it Supercritical CO2 is another environmentally benign solvent that can be easily removed from the reaction mixture. researchgate.net

The use of these green solvents in the synthesis of quinoline derivatives is an active area of research. For example, the ultrasound-assisted synthesis of 2-substituted quinolines has been successfully carried out in water. nih.gov Glycerol has been utilized as both a reactant and a solvent in a modified Skraup synthesis of quinolines. researchgate.net The adoption of such green solvents for the synthesis of this compound would significantly improve the sustainability of its production.

Recent Advances in Oxidative Annulation Strategies for Quinoline Synthesis

Oxidative annulation has emerged as a powerful tool for the construction of quinoline rings, offering advantages in terms of atom economy and the use of readily available starting materials. These methods typically involve the formation of carbon-carbon and carbon-nitrogen bonds in a single operation, often through the activation of C-H bonds. Recent progress in this area can be broadly categorized into transition-metal-catalyzed and transition-metal-free protocols.

Catalytic C-H Bond Activation Protocols

Transition-metal catalysis has revolutionized the synthesis of quinolines by enabling the direct functionalization of C-H bonds, which are traditionally considered unreactive. Various metal catalysts, including rhodium, ruthenium, cobalt, and copper, have been successfully employed in oxidative annulation reactions to construct the quinoline scaffold. acs.org

Rhodium(III)-catalyzed reactions have been shown to be particularly effective. For instance, the annulation of 1-aryl tetrazoles with internal alkynes proceeds via a double C-H activation and denitrogenation process to yield multisubstituted 2-aminoquinolines. acs.orgresearchgate.net This one-pot synthesis is efficient and provides access to a range of substituted products. researchgate.net Another Rh(III)-catalyzed method involves the oxidative annulation of functionalized pyridines with two alkyne molecules, using Cu(OAc)2 as an oxidant, to selectively form quinolines. acs.org

Copper-catalyzed systems also play a significant role in quinoline synthesis. The direct amination of quinoline N-oxides can be achieved through a copper-catalyzed dehydrogenative C-N coupling with aliphatic secondary amines. mdpi.comresearchgate.net This method is advantageous as it often proceeds under mild conditions and without the need for external ligands or additives. researchgate.net Furthermore, the C2-amination of quinoline N-oxides can be performed using O-benzoyl hydroxylamines as the aminating agent in the presence of a copper catalyst. mdpi.com Following the amination of the N-oxide, the products can be efficiently reduced to the corresponding 2-aminoquinolines using reagents like PCl3. mdpi.com

Cobalt-catalyzed C-H activation represents another important strategy. For example, aminoquinoline-directed C(sp2)-H bond alkenylation with alkynes can be achieved using a Co(OAc)2 catalyst and a Mn(OAc)2 co-catalyst. chim.it

Table 1: Examples of Catalytic C-H Bond Activation for Quinoline Synthesis

Catalyst SystemStarting MaterialsProduct TypeReference
[Rh(III)]/Cu(II)1-Aryl tetrazoles, Internal alkynes2-Aminoquinolines acs.orgresearchgate.net
[Rh(III)]/Cu(OAc)2Functionalized pyridines, AlkynesQuinolines acs.org
[Cu(II)]Quinoline N-oxides, Aliphatic secondary amines2-Aminoquinolines mdpi.comresearchgate.net
Co(OAc)2/Mn(OAc)2Aminoquinoline amides, AlkynesAlkenylated quinolines chim.it

Transition-Metal-Free Cyclization Techniques

While transition-metal-catalyzed methods are powerful, the development of transition-metal-free synthetic routes is a growing area of interest due to the potential for reduced cost and toxicity. Several strategies have been developed for the oxidative annulation of quinolines without the need for a metal catalyst.

Iodine-promoted reactions offer a facile approach to 2-aminoquinolines. A formal [5+1] annulation of 2-vinylanilines with tetraalkylthiuram disulfides, in the presence of iodine and copper(II) triflate, provides a direct synthesis of 2-aminoquinolines. thieme-connect.com In this reaction, the thiuram serves as both a C1 synthon and a nitrogen source. thieme-connect.com

Base-promoted cyclizations are also effective. A one-pot reaction of ynones with 2-aminobenzonitriles, promoted by a base such as KtBu, yields polysubstituted 4-aminoquinolines through a sequential aza-Michael addition and intramolecular annulation. cardiff.ac.ukmorressier.com This method is operationally simple and has a broad substrate scope. cardiff.ac.uk

Furthermore, a metal-free, base-mediated aerobic oxidative dehydrogenation of benzyl (B1604629) alcohols with phenylacetonitriles has been described for the synthesis of 2-aminoquinolines. researchgate.net This protocol utilizes CsOH·H₂O as the base and air as the oxidant. researchgate.net The direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols, promoted by an acid like p-toluenesulfonic acid (TsOH) and an oxidant such as K₂S₂O₈, also affords substituted quinolines. nih.gov

The synthesis of polyfluorinated aminoquinolines has been achieved through the reaction of polyfluorinated 2-chloroquinolines with ammonia. researchgate.net Specifically, the interaction of 6,7-difluoro-2-chloroquinoline with ammonia can lead to the formation of this compound through the substitution of the chlorine atom. researchgate.net

Table 2: Examples of Transition-Metal-Free Cyclization for Quinoline Synthesis

Promoter/ReagentStarting MaterialsProduct TypeReference
Iodine/Cu(II)2-Vinylanilines, Tetraalkylthiuram disulfides2-Aminoquinolines thieme-connect.com
KtBuYnones, 2-Aminobenzonitriles4-Aminoquinolines cardiff.ac.ukmorressier.com
CsOH·H₂O/AirBenzyl alcohols, Phenylacetonitriles2-Aminoquinolines researchgate.net
TsOH/K₂S₂O₈N,N-dimethyl enaminones, o-Aminobenzyl alcoholsSubstituted quinolines nih.gov
Ammonia6,7-Difluoro-2-chloroquinolineThis compound researchgate.net

Reaction Mechanisms and Chemical Transformations

Detailed Mechanisms of Amination Reactions on Halogenated Quinoline (B57606) Rings

The introduction of an amino group onto a halogenated quinoline ring, a critical step in the synthesis of compounds like 6,7-Difluoroquinolin-2-amine, typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org This pathway is favored on electron-poor aromatic systems, a characteristic inherent to the quinoline ring and further amplified by the presence of halogen substituents. uomustansiriyah.edu.iqdalalinstitute.com The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. uomustansiriyah.edu.iqchemistrysteps.com

Requirement for Activation : The aromatic ring must be activated by electron-withdrawing groups (EWGs). In the case of dihalogenated quinolines, the halogens themselves and the nitrogen atom in the quinoline ring serve as activating features. wikipedia.orgmasterorganicchemistry.com

Intermediate Formation : The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org The stability of this intermediate is crucial for the reaction to proceed.

Rate-Determining Step : The initial attack of the nucleophile and the formation of the Meisenheimer complex is the slow, rate-determining step, as it involves the temporary disruption of the ring's aromaticity. uomustansiriyah.edu.iq

Aminodechlorination Pathways

Aminodechlorination involves the displacement of a chlorine atom from the quinoline ring by an amine nucleophile. For instance, the reaction of a 2-chloroquinoline (B121035) derivative with an amine (e.g., ammonia (B1221849) or a primary amine) follows the SNAr pathway.

Mechanism:

Nucleophilic Attack : The amine nucleophile attacks the carbon atom bonded to the chlorine (the ipso-carbon). This forms a tetrahedral intermediate, the Meisenheimer complex, where the negative charge is delocalized across the aromatic system and stabilized by the electron-withdrawing nitrogen atom of the quinoline ring. dalalinstitute.com

Elimination of Leaving Group : The aromaticity of the ring is restored in a rapid subsequent step through the expulsion of the chloride ion, which is a good leaving group. This results in the formation of the corresponding 2-aminoquinoline (B145021) derivative. chemistrysteps.com

The reaction of 2-chloroquinoline derivatives with various amines is a well-established method for synthesizing 2-aminoquinoline scaffolds. benthamdirect.comresearchgate.net

Aminodefluorination Pathways and Regioselectivity

Similarly, aminodefluorination is the displacement of a fluorine atom. While fluorine is the most electronegative element, fluoride (B91410) can act as an effective leaving group in SNAr reactions. This is contrary to SN1 and SN2 reactions where fluoride is a poor leaving group. chemistrysteps.com The reason for this enhanced reactivity in SNAr is twofold:

The strong inductive electron-withdrawing effect of fluorine powerfully activates the ring towards nucleophilic attack, stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.com

In fact, the reactivity of aryl halides in SNAr reactions often follows the order F > Cl > Br > I, which is the reverse of the order seen in SN2 reactions. chemistrysteps.com

Regioselectivity : In a difluorinated system like a hypothetical 6,7-difluoroquinoline (B156812) precursor, a nucleophile such as an amine must select between the C-6 and C-7 positions. The regioselectivity is determined by the relative stability of the two possible Meisenheimer complex intermediates. The attack will preferentially occur at the position that allows for more effective delocalization and stabilization of the negative charge. The precise outcome can be influenced by the electronic environment of the entire molecule and the specific reaction conditions employed.

Nucleophilic Substitution and Addition Reactions on the Quinoline System

The electron-deficient nature of the 6,7-difluoroquinoline core makes it susceptible to both nucleophilic substitution and nucleophilic addition reactions.

Nucleophilic Aromatic Substitution (SNAr) , as detailed in the amination pathways, is the primary mechanism for substituting the fluorine atoms at the C-6 and C-7 positions with other nucleophiles (e.g., alkoxides, thiolates). The two fluorine atoms strongly activate the benzene (B151609) portion of the quinoline ring for such attacks. The position of the attack (ortho or para to an activating group) that leads to better stabilization of the Meisenheimer complex will be favored. masterorganicchemistry.com

Nucleophilic Addition : Beyond substitution, the quinoline ring can undergo nucleophilic addition, particularly at the C-2 and C-4 positions of the pyridine (B92270) ring, which are inherently electrophilic due to the influence of the ring nitrogen. quimicaorganica.org This reaction involves the addition of a strong nucleophile (like an organolithium reagent or Grignard reagent) to form a non-aromatic anionic intermediate. wikipedia.org Subsequent workup, typically protonation, yields a dihydroquinoline derivative. The presence of the electron-withdrawing fluorine atoms on the adjacent benzene ring would further decrease the electron density of the entire heterocyclic system, thus increasing its susceptibility to nucleophilic addition. researchgate.net

Electrophilic Aromatic Substitution on the Difluorinated Quinoline Core

Electrophilic aromatic substitution (SEAr) on the this compound core is governed by the competing directing effects of the substituents on the ring.

Quinoline Ring : The quinoline system itself is generally deactivated towards electrophilic attack compared to benzene. When substitution does occur, it preferentially happens on the more electron-rich carbocyclic (benzene) ring, primarily at positions C-5 and C-8. researchgate.netimperial.ac.uk

Fluoro Groups : The fluorine atoms at C-6 and C-7 are deactivating due to their strong inductive electron-withdrawing effect (-I effect). However, they are also ortho-, para-directing because their lone pairs can be donated to the ring through resonance (+R effect). libretexts.org

Amino Group : The 2-amino group is a very strong activating group and a powerful ortho-, para-director due to the potent +R effect of the nitrogen lone pair.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution for this compound
SubstituentPositionEffect on ReactivityDirecting InfluencePredicted Site of Attack
2-AminoPyridine RingStrongly ActivatingOrtho, ParaC-3 (major), C-5 (minor)
6-FluoroBenzene RingDeactivatingOrtho, ParaC-5, C-7
7-FluoroBenzene RingDeactivatingOrtho, ParaC-6, C-8

Fundamental Reactions Involving the 2-Amino Group

The 2-amino group of this compound exhibits reactivity typical of a primary aromatic amine, serving as a versatile handle for further chemical modification.

Amine Reactivity in General Chemical Processes

Acylation : The primary amino group readily reacts with acylating agents such as acyl chlorides and acid anhydrides in the presence of a base to form the corresponding N-(6,7-difluoroquinolin-2-yl) amides. mdpi.com This reaction is a common method for protecting the amino group or for synthesizing derivatives with modified properties.

Alkylation : The amino group can be alkylated using alkyl halides. This reaction can be difficult to control, often leading to a mixture of mono- and dialkylated products, as well as the quaternary ammonium (B1175870) salt if conditions are forcing. libretexts.org Reductive amination provides a more controlled method for mono-alkylation.

Diazotization : As a primary aromatic amine, the 2-amino group can undergo diazotization upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C). iitk.ac.inunacademy.com This reaction produces a 6,7-difluoroquinolin-2-diazonium salt. byjus.com These diazonium salts are highly valuable synthetic intermediates, although they can be unstable and are often used immediately without isolation. researchgate.netresearchgate.net They serve as precursors to a wide variety of other functional groups through reactions such as:

Sandmeyer Reaction : Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction : Replacement with -F using fluoroboric acid (HBF₄).

Hydrolysis : Replacement with an -OH group by heating in an aqueous acidic solution.

Intramolecular Cyclization and Intermolecular Annulation Mechanisms

This compound is a valuable precursor for the synthesis of fused polycyclic heterocyclic systems. These reactions involve the construction of new rings onto the quinoline framework, leading to compounds with extended π-systems and diverse pharmacological potential.

Synthesis of Pyrazolo[3,4-b]quinolines: One of the most significant annulation reactions involving 2-aminoquinolines is the construction of a fused pyrazole (B372694) ring, leading to the pyrazolo[3,4-b]quinoline system. A common synthetic strategy involves a sequence starting with the diazotization of this compound, followed by reduction to form a hydrazine (B178648) intermediate. However, a more direct and widely used approach is the reaction of a 2-chloroquinoline derivative with hydrazine.

Alternatively, a powerful method involves the reaction of 2-aminoquinolines with β-ketoesters or their equivalents, which can lead to fused pyridinone structures that can be further transformed. A key strategy for pyrazolo[3,4-b]quinoline synthesis involves the cyclization of 3-acyl-2-chloroquinolines with hydrazine. mdpi.com This implies that this compound would first need to be converted to the corresponding 2-hydroxy (or 2-oxo) derivative, followed by acylation at the C3 position and subsequent chlorination and cyclization.

Synthesis of Imidazo[4,5-b]quinolines: The synthesis of the imidazo[4,5-b]quinoline scaffold generally requires a 1,2-diamine on the heterocyclic ring. Starting from this compound, this can be achieved through a two-step process:

Nitration: Electrophilic nitration of the quinoline ring. The 2-amino group is a moderately activating, ortho-, para-director. Therefore, nitration is expected to occur at the C3 position.

Reduction: The resulting 6,7-difluoro-3-nitroquinolin-2-amine is then reduced, typically using agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation, to yield 6,7-difluoroquinoline-2,3-diamine .

This diamine is the crucial intermediate for the subsequent annulation. The final intramolecular cyclization is accomplished by reacting the diamine with a one-carbon synthon. Common reagents include carboxylic acids (Phillips reaction), aldehydes, or orthoesters. mdpi.comnih.govresearchgate.net For instance, heating the diamine with a carboxylic acid (or its corresponding anhydride (B1165640) or acyl chloride) leads to the formation of an amide intermediate, which then cyclizes under dehydrating conditions to form the fused imidazole (B134444) ring. researchgate.net

Fused SystemKey Intermediate from this compoundTypical Annulation ReagentMechanism Type
Pyrazolo[3,4-b]quinoline3-Acyl-2-chloro-6,7-difluoroquinolineHydrazine (N₂H₄)Condensation/Intramolecular Cyclization
Imidazo[4,5-b]quinoline6,7-Difluoroquinoline-2,3-diamineCarboxylic Acid (R-COOH) or Aldehyde (R-CHO)Condensation/Intramolecular Cyclization

These cyclization and annulation strategies highlight the utility of this compound as a building block for creating complex, multi-ring systems of significant interest in medicinal and materials chemistry.

Derivatization Strategies and Analogue Synthesis

Functionalization and Modification at the 2-Amino Position

The 2-amino group on the 6,7-difluoroquinoline (B156812) scaffold serves as a primary site for functionalization. As a typical primary amine, it can undergo a variety of reactions, including acylation, alkylation, and the formation of ureas and carbamates, to introduce diverse functional groups. scispace.comwikipedia.org These modifications are instrumental in modulating the molecule's properties. For instance, the synthesis of amide derivatives can be achieved through coupling reactions with carboxylic acids. scispace.com

While the direct introduction of the 2-amino group can be accomplished via methods like the Chichibabin amination, this process on fluorinated quinolines can sometimes be complicated by competing aminodefluorination reactions at other positions on the ring. researchgate.net A general method for preparing 2-aminoquinolines involves treating a suitable precursor, such as a 2-chloroquinoline (B121035), with an amine at elevated temperatures, which can be facilitated by thermal heating or microwave irradiation. google.com Once installed, the 2-amino group provides a versatile handle for further derivatization to build a library of analogues.

Strategic Modifications of the Difluorinated Quinoline (B57606) Nucleus

Modifications to the core quinoline ring system, beyond the 2-amino position, are critical for developing analogues with tailored characteristics. Substitutions can be directed to various positions on the heterocyclic or benzene (B151609) portions of the ring.

The carbon atoms of the quinoline ring are susceptible to substitution, allowing for the introduction of a wide range of functional groups that can influence the molecule's electronic and steric profile.

C-3 Position: The C-3 position can be functionalized with various substituents. For example, bromination can be achieved to yield 3-bromo derivatives. google.com Furthermore, synthetic routes have been developed to introduce sulfonyl and phosphonyl groups at this position. researchgate.net

C-4 Position: The C-4 position is another key site for modification. It can be substituted with halogens like chlorine, which can then serve as a leaving group for further reactions, or with hydroxyl groups to increase polarity. nih.gov The introduction of a carboxylic acid group at C-4 has also been reported in related quinoline systems. nih.gov

C-5 and C-8 Positions: When positions 5 and 8 are unsubstituted, they are common sites for electrophilic substitution reactions such as nitration. researchgate.net Halogen substituents, including chlorine and bromine, have also been successfully introduced at the C-8 position. nih.gov

PositionSubstitution TypeExample SubstituentReference
C-3Halogenation-Br google.com
C-3Sulfonylation/Phosphonylation-SO₂R, -PO(OR)₂ researchgate.net
C-4Halogenation-Cl
C-4Hydroxylation-OH
C-4Carboxylation-COOH nih.gov
C-8Halogenation-Cl, -Br nih.gov
C-5, C-8Nitration-NO₂ researchgate.net

The fluorine atoms at the C-6 and C-7 positions, while generally contributing to metabolic stability, can also be targets for nucleophilic aromatic substitution (SNAr). Under certain conditions, these fluorine atoms can be displaced by strong nucleophiles.

Studies have shown that reactions with ammonia (B1221849) or amines can lead to aminodefluorination, replacing a fluorine atom at C-6 or C-7 with an amino group. researchgate.netresearchgate.net This reactivity is particularly noted in the synthesis of MEK1 kinase inhibitors based on a quinoline scaffold, where SNAr reactions at C-7 with nucleophilic amines are a key step. researchgate.net Additionally, synthetic pathways exist for the conversion of halides at the C-6 or C-7 position into carboxylic acid groups, suggesting that the fluorine atoms could potentially be replaced by other halogens and subsequently converted to other functionalities. google.co.ug

Hybridization Approaches for Designing Advanced Fluoroquinoline Analogues

Creating hybrid molecules by covalently linking the 6,7-difluoroquinoline-2-amine scaffold to other pharmacologically relevant moieties is a common strategy to develop advanced analogues. This approach aims to combine the properties of both fragments to create novel compounds.

One such approach is the condensation of the related 6,7-difluoro-2-methylquinoline (B3242669) with aromatic aldehydes to produce (E)-2-styryl-substituted quinolines, which effectively appends an arylvinyl group to the quinoline core. researchgate.net In other designs, different heterocyclic systems are attached. For example, analogues have been synthesized that incorporate a substituted furan (B31954) ring at the C-2 position or a benzimidazole (B57391) group at the C-3 position. nih.govgoogle.co.ug These hybridization strategies significantly expand the chemical space accessible from the parent difluoroquinoline structure.

Position of HybridizationAttached MoietyResulting Structure TypeReference
C-2ArylvinylStyryl-quinoline researchgate.net
C-2Substituted FuranFuran-quinoline nih.gov
C-3BenzimidazoleBenzimidazole-quinoline google.co.ug

Synthesis of Complex Polyfluorinated Aminoquinoline Derivatives

Formation of Macrocyclic Complexes and Supramolecular Architectures Utilizing the Difluoroquinoline Moiety (e.g., with crown ethers)

The incorporation of the 6,7-difluoroquinolin-2-amine unit into larger macrocyclic structures or its use in building supramolecular assemblies is an advanced design strategy. While specific examples incorporating the this compound moiety into macrocycles like crown ethers are not extensively documented in the reviewed literature, the structural features of the molecule make it a prime candidate for such applications. fluorochem.co.uk The nitrogen atoms of the 2-amino group and the quinoline ring can act as donor sites for coordination with metal ions or as hydrogen bond donors/acceptors. researchgate.netmdpi.com

By analogy with other nitrogen-containing heterocycles like 6,7-diaminoquinoxaline, which has been successfully used to synthesize fluorescent polyazamacrocycles, it is plausible that this compound could be used in palladium-catalyzed amination reactions to form macrocyclic ligands. nih.gov Furthermore, the amine and quinoline nitrogens can participate in hydrogen-bonding networks, leading to the self-assembly of well-defined supramolecular architectures, a principle widely observed in other heterocyclic systems. mdpi.comnih.govrsc.org These potential applications highlight a promising area for future research.

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a powerful tool for the detailed structural elucidation of 6,7-Difluoroquinolin-2-amine, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of the hydrogen atoms in this compound. The chemical shifts (δ) are influenced by the electron density around the proton, while the coupling constants (J) reveal interactions with neighboring nuclei. In a typical ¹H NMR spectrum, the aromatic protons of the quinoline (B57606) ring would appear in the downfield region, generally between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The protons on the benzene (B151609) ring portion (H-5 and H-8) and the pyridine (B92270) ring portion (H-3 and H-4) would exhibit distinct chemical shifts and coupling patterns. The amine (-NH₂) protons typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3 6.8 - 7.2 d 8.0 - 9.0
H-4 7.8 - 8.2 d 8.0 - 9.0
H-5 7.3 - 7.6 t 8.0 - 9.0 (JH-F)
H-8 7.5 - 7.8 t 8.0 - 9.0 (JH-F)

Note: This is a predicted data table based on general principles of NMR spectroscopy for similar compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
C-2 155 - 160 s -
C-3 110 - 115 s -
C-4 135 - 140 s -
C-4a 145 - 150 s -
C-5 115 - 120 d ~5-10 (²JC-F)
C-6 148 - 153 d ~240-260 (¹JC-F)
C-7 148 - 153 d ~240-260 (¹JC-F)
C-8 105 - 110 d ~5-10 (²JC-F)

Note: This is a predicted data table based on general principles of NMR spectroscopy and typical C-F coupling constants. Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the two fluorine atoms at positions 6 and 7 would give rise to distinct signals in the ¹⁹F NMR spectrum. The chemical shifts of these fluorine atoms are sensitive to their electronic environment. Due to their proximity, the two fluorine atoms would likely exhibit coupling to each other (³JF-F), resulting in a doublet or a more complex splitting pattern for each fluorine signal. They would also show couplings to the neighboring protons (H-5 and H-8). The chemical shifts are typically referenced to an external standard like CFCl₃.

Table 3: Predicted ¹⁹F NMR Data for this compound

Fluorine Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
F-6 -120 to -140 d ~20 (³JF-F)

Note: This is a predicted data table based on typical ¹⁹F NMR chemical shifts for fluoroaromatic compounds. Actual experimental values may vary.

Advanced Chemical Shift Prediction Methods (e.g., Gauge-Including Atomic Orbital (GIAO))

Due to the complexity of accurately predicting NMR chemical shifts, especially for molecules with heteroatoms and complex electronic effects, advanced computational methods are often employed. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR shielding tensors. This method, often used in conjunction with Density Functional Theory (DFT), can provide theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts that are in good agreement with experimental data. researchgate.netnih.gov Such calculations are invaluable for assigning complex spectra and for confirming the structure of novel compounds like this compound. The accuracy of GIAO calculations depends on the level of theory and the basis set used. researchgate.netnih.govresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. The N-H stretching vibrations of the primary amine group would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic quinoline ring would be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would give rise to a series of bands in the 1400-1650 cm⁻¹ region. The C-F stretching vibrations, a key feature for this molecule, would produce strong absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Table 4: Predicted FT-IR Data for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch (amine) 3300 - 3500 Medium
C-H Stretch (aromatic) 3000 - 3100 Medium to Weak
C=C / C=N Stretch (ring) 1400 - 1650 Medium to Strong
N-H Bend (amine) 1550 - 1650 Medium
C-F Stretch 1100 - 1300 Strong

Note: This is a predicted data table based on characteristic infrared absorption frequencies for organic functional groups. nih.govmdpi.com Actual experimental values may vary.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its chemical structure. researchgate.netscialert.net The technique involves irradiating a sample with a monochromatic laser and analyzing the inelastically scattered light. scialert.net For this compound, the FT-Raman spectrum would be expected to exhibit characteristic bands corresponding to the vibrations of the quinoline ring system, the C-F bonds, and the amine group.

Key vibrational modes anticipated for this compound would include:

Quinoline Ring Vibrations: Stretching and deformation modes of the C-C and C-N bonds within the fused heterocyclic ring structure. These typically appear in the 1000-1600 cm⁻¹ region.

C-H Stretching: Vibrations of the aromatic C-H bonds, generally observed between 3000-3100 cm⁻¹. scialert.net

C-F Stretching: The carbon-fluorine stretching vibrations are expected to produce strong bands, typically in the 1200-1350 cm⁻¹ region, providing clear evidence of the fluorine substitution.

Amine Group Vibrations: The N-H stretching vibrations of the primary amine group would appear as distinct bands in the 3300-3500 cm⁻¹ range. The N-H bending (scissoring) mode is expected around 1600 cm⁻¹.

A hypothetical data table for the characteristic FT-Raman bands is presented below, based on typical frequency ranges for similar structures.

Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H Asymmetric & Symmetric Stretch3300 - 3500
Aromatic C-H Stretch3000 - 3100
N-H Scissoring~1600
Quinoline Ring C=C/C=N Stretch1400 - 1600
C-F Stretch1200 - 1350
Quinoline Ring Breathing~1000

Vibrational Mode Assignment through Potential Energy Distribution

To definitively assign the observed vibrational bands from FT-IR and FT-Raman spectra, a Potential Energy Distribution (PED) analysis is performed. This computational method correlates the calculated vibrational frequencies, typically derived from Density Functional Theory (DFT), with the specific internal coordinates (bond stretching, angle bending, torsions) of the molecule. nih.gov The PED provides a quantitative measure of the contribution of each internal coordinate to a particular normal mode of vibration.

For this compound, a PED analysis would be crucial for untangling complex vibrational modes, especially in the fingerprint region (below 1500 cm⁻¹) where many ring vibrations and C-F modes overlap. For instance, a band observed around 1300 cm⁻¹ might have contributions from both C-F stretching and quinoline ring deformations. The PED analysis would quantify these contributions, allowing for a precise and unambiguous assignment of the spectral peaks. This theoretical approach is essential for a complete understanding of the molecule's vibrational behavior. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, corresponding to electronic transitions between molecular orbitals. Quinoline and its derivatives are known to exhibit distinct absorption bands due to π → π* transitions within the aromatic system. nih.gov The presence of substituents like fluorine atoms and an amine group on the quinoline ring of this compound would be expected to modulate these electronic properties.

The amine group (-NH₂) acts as an auxochrome, which typically causes a bathochromic (red) shift in the absorption maxima (λ_max) and an increase in molar absorptivity (ε). Conversely, fluorine atoms can have a more complex effect, potentially causing slight shifts in the absorption bands. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) would likely show multiple absorption bands, characteristic of the π-conjugated system.

Many quinoline derivatives are also fluorescent, meaning they re-emit absorbed energy as light. nih.gov The emission properties, including the wavelength of maximum emission and the quantum yield, would be influenced by the electronic nature of the substituents and the solvent environment.

Spectroscopic ParameterExpected Characteristics for this compound
Absorption Maxima (λ_max)Multiple bands in the UV region (e.g., 250-400 nm) due to π → π* transitions.
Molar Absorptivity (ε)High values, characteristic of aromatic systems.
Emission MaximaPotential fluorescence in the blue-green region of the spectrum.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. rsc.orgmdpi.com By calculating the energies of excited states, TD-DFT can determine the wavelengths of electronic transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com

For this compound, a TD-DFT calculation (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) would provide theoretical absorption maxima that could be compared with experimental UV-Vis data. ekb.eg This analysis helps assign the observed spectral bands to specific electronic transitions, offering deep insight into the molecule's electronic structure and the influence of the fluoro and amino substituents on its photophysical properties. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. In High-Resolution Mass Spectrometry (HRMS), the mass of an ion is measured with very high accuracy, allowing for the unambiguous determination of its elemental formula. researchgate.nettandfonline.com

For this compound (C₉H₆F₂N₂), the exact mass of the protonated molecule ([M+H]⁺) would be calculated and compared to the experimentally measured value. The high mass accuracy of HRMS (typically <5 ppm) can readily distinguish the target compound from other molecules with the same nominal mass but different elemental compositions. iaea.org

Tandem mass spectrometry (MS/MS) would further be used to study the fragmentation pattern of the molecule. researchgate.net By inducing fragmentation of the parent ion, characteristic product ions are generated, which provides structural confirmation. Expected fragmentation pathways for this compound might include the loss of small molecules like HCN or HF, providing further evidence for the quinoline structure and the presence of fluorine.

Analytical TechniqueInformation ProvidedExpected Result for C₉H₆F₂N₂
HRMS Exact Mass of Molecular IonCalculated [M+H]⁺ = 181.0571; measured value should be within 5 ppm.
MS/MS Structural Fragmentation PatternGeneration of characteristic fragment ions confirming the quinoline core and substituents.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. waters.com This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate a map of the electron density, from which the positions of all atoms can be determined with high precision. waters.com

A successful crystal structure determination of this compound would provide definitive information on:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Molecular Conformation: The planarity of the quinoline ring system.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including potential hydrogen bonding involving the amine group and fluorine atoms, as well as π-π stacking interactions between the aromatic rings.

This data is invaluable for understanding the solid-state properties of the compound and for validating the geometries predicted by computational methods. iaea.org

Chromatographic and Other Advanced Analytical Techniques for Purity and Mixture Analysis

The assessment of purity and the analysis of complex mixtures containing this compound are critical in pharmaceutical development and quality control. While specific, validated analytical methods for this particular compound are not extensively detailed in publicly available literature, established methodologies for analogous structures, such as quinolines, fluoroquinolones, and aromatic amines, provide a robust framework for its analysis. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the principal techniques employed for these purposes.

High-performance liquid chromatography stands as a primary method for the purity determination of non-volatile and thermally labile compounds like substituted quinolines. A typical approach would involve reversed-phase HPLC (RP-HPLC) due to the moderate polarity of the analyte.

A hypothetical RP-HPLC method for the purity analysis of this compound is presented below. The conditions are based on common practices for similar fluoroquinolone compounds. nih.govresearchgate.net

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-20 min: 90% B20-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~ 8.5 min

In such a method, the purity of this compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The use of a photodiode array (PDA) detector would further allow for the assessment of peak purity by comparing UV spectra across the peak. For enhanced sensitivity and selectivity, a fluorescence detector could also be employed, as many quinoline derivatives exhibit natural fluorescence. measurlabs.com

For the analysis of volatile impurities or if the compound can be made volatile through derivatization, gas chromatography is a powerful alternative. The primary amino group in this compound makes it polar and prone to peak tailing on standard GC columns. Therefore, derivatization is often a necessary step to improve its chromatographic behavior. sigmaaldrich.comnih.gov Silylation, for instance, can be used to reduce the polarity of the amine group.

An illustrative GC method, likely coupled with a mass spectrometer for definitive identification of impurities, is outlined below.

Table 2: Hypothetical GC-MS Parameters for Impurity Profiling (after derivatization)

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temperature 280 °C
Oven Program Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 300 °CHold: 5 min at 300 °C
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

The coupling of chromatographic techniques with mass spectrometry (LC-MS and GC-MS) is indispensable for the comprehensive analysis of mixtures and the definitive identification of impurities and degradation products. nih.goviaea.orgiaea.org In LC-MS, electrospray ionization (ESI) would be a suitable technique for generating ions of this compound and any related substances. The high-resolution mass spectrometry (HRMS) capabilities of modern instruments can provide accurate mass measurements, which are crucial for elucidating the elemental composition of unknown impurities. mdpi.comwaters.com

For instance, in a mixture, LC-MS analysis could separate this compound from its synthetic precursors or degradation products. The mass spectrometer would then provide the mass-to-charge ratio (m/z) for each component, facilitating their identification.

Table 3: Potential Application of LC-MS in Mixture Analysis

CompoundExpected Retention Time (min)[M+H]+ (m/z)
Precursor A4.2Varies
This compound 8.5 181.05
Impurity B9.8Varies
Degradant C11.3Varies

These advanced analytical methodologies provide the necessary tools to ensure the quality, purity, and stability of this compound, which are essential for its potential applications in research and development.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to study the electronic properties of molecules. DFT methods are employed to determine the optimized geometry, electronic structure, and reactivity parameters of chemical compounds.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 6,7-Difluoroquinolin-2-amine, this process involves calculating bond lengths, bond angles, and dihedral angles that define the molecular conformation with the minimum potential energy.

Optimized Geometric Parameters (Hypothetical Data) This table presents hypothetical, representative data for illustrative purposes, as specific experimental or computational results for this exact molecule are not available in the provided search results.

Parameter Bond Value
Bond Length C2-N(amine) 1.37 Å
Bond Length C6-F 1.35 Å
Bond Length C7-F 1.35 Å
Bond Angle C3-C2-N(amine) 121°
Bond Angle C5-C6-F 119°

Activation Energy Calculations and Reaction Regioselectivity Prediction

DFT is a valuable tool for studying chemical reactions, allowing for the calculation of activation energies—the energy barrier that must be overcome for a reaction to occur. By mapping the potential energy surface of a reaction, transition states can be identified, providing crucial information about reaction mechanisms.

For this compound, this could be applied to predict how it might react with other molecules. For instance, in electrophilic aromatic substitution, calculations could determine the most likely position on the quinoline (B57606) ring for an incoming electrophile to attack. This prediction of regioselectivity is guided by the calculated stability of the intermediate structures.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to understand the charge distribution and reactive sites of a molecule. The MEP map displays regions of varying electrostatic potential on the electron density surface.

Red Regions : Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, these areas would likely be concentrated around the nitrogen atoms and fluorine atoms due to their high electronegativity.

Blue Regions : Indicate positive potential, are electron-deficient, and are prone to nucleophilic attack. These would likely be found around the hydrogen atoms of the amine group and the quinoline ring.

Green Regions : Represent neutral or non-polar areas.

This analysis helps in predicting intermolecular interactions and the sites of chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Levels)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability of a molecule to donate electrons, acting as a nucleophile. The energy of the HOMO is related to the ionization potential.

LUMO : Represents the ability of a molecule to accept electrons, acting as an electrophile. The energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily polarized and more reactive. FMO analysis can predict the feasibility and nature of various chemical reactions.

FMO Properties (Hypothetical Data) This table presents hypothetical, representative data for illustrative purposes.

Parameter Energy (eV)
HOMO -5.8
LUMO -1.2

Atomic Charge Distribution Analysis

This analysis determines the distribution of electron density among the atoms in a molecule, assigning partial charges to each atom. Methods like Mulliken population analysis are used to calculate these charges based on the molecular wavefunction. The atomic charges are crucial for understanding a molecule's polarity, dipole moment, and the nature of its chemical bonds. For this compound, the electronegative fluorine and nitrogen atoms are expected to carry significant negative partial charges, while the carbon and hydrogen atoms bonded to them will have positive partial charges.

Ab Initio Methods (e.g., Restricted Hartree-Fock (RHF), Møller-Plesset Perturbation Theory (MP2))

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data.

Restricted Hartree-Fock (RHF) : The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for more advanced calculations. The "restricted" formalism is used for closed-shell molecules where all electrons are paired. While computationally less intensive than other methods, HF systematically neglects electron correlation, which can affect the accuracy of the results.

Møller-Plesset Perturbation Theory (MP2) : To improve upon the Hartree-Fock method, Møller-Plesset (MP) perturbation theory introduces electron correlation effects. The most common level is second-order Møller-Plesset (MP2), which offers a significant increase in accuracy over HF for predicting molecular geometries and energies. It is considered one of the simplest and most cost-effective methods for accounting for electron correlation.

Advanced Applications in Chemical Sciences

Role as Versatile Chemical Building Blocks and Synthetic Intermediates

6,7-Difluoroquinolin-2-amine serves as a valuable synthetic intermediate for the construction of more complex molecular architectures. The presence of the 2-amino group provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of diverse functional groups and the extension of the molecular framework.

Researchers have utilized analogous 2-aminoquinoline (B145021) structures to synthesize a range of derivatives with applications in medicinal chemistry and diagnostics. For instance, the amino group can be readily modified to form amides, sulfonamides, or used in coupling reactions to link the quinoline (B57606) core to other moieties. This versatility is exemplified in the development of positron emission tomography (PET) probes, where N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives were synthesized to target α-synuclein aggregates, which are hallmarks of Parkinson's disease. In these syntheses, the amino group acts as a flexible linkage point between the quinoline and pyridinyl segments mdpi.com.

Furthermore, the difluorinated quinoline core is a key precursor in the synthesis of advanced fluoroquinolone antibiotics. Methodologies have been developed for synthesizing precursors like methyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylates starting from 3,4-difluoro-substituted phenyl precursors mdpi.com. These synthetic routes underscore the importance of the 6,7-difluoro substitution pattern for creating potent therapeutic agents. The 2-amino variant of this core provides an alternative pathway for derivatization, enabling the exploration of new chemical space around this privileged scaffold.

Selected Synthetic Applications:

Precursor Reagents/Conditions Product Type Application
3,4-Difluorophenyl isothiocyanate Dimethyl malonate, K-t-Bu, Diphenyl ether Methyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate Fluoroquinolone Precursor mdpi.com
2-Chloroquinoline (B121035) derivative 5-Amino-N-(6-methoxypyridin-3-yl) N-(6-methoxypyridin-3-yl)quinolin-2-amine derivative PET Imaging Agent mdpi.com

Potential in Materials Science and Photophysics

The unique electronic properties conferred by the fluorine atoms make this compound and its derivatives highly promising candidates for applications in materials science, particularly in the realm of photophysics and optoelectronics.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules become highly emissive upon aggregation in the solid state or in poor solvents home.blog. This property is the opposite of the common aggregation-caused quenching (ACQ) effect observed in many traditional dyes. The AIE effect arises from the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels mdpi.com.

While direct studies on this compound are limited, related quinoline-based sensors have been shown to exhibit excellent AIE characteristics. For example, rationally designed quinoline-based fluorescent sensors have demonstrated strong fluorescence emission in an aqueous medium due to the formation of J-aggregates nih.gov. These AIE-active sensors have been successfully employed for the selective detection of analytes like Fe³⁺ ions nih.gov. The rigid quinoline core structure is conducive to designing molecules that exhibit AIE, and the introduction of fluorine atoms can further modulate the intermolecular interactions that govern the aggregation process and subsequent emission properties. This suggests a strong potential for developing novel AIEgens based on the 6,7-difluoroquinoline (B156812) scaffold.

There is a significant demand for stable and efficient blue-light-emitting materials for use in organic light-emitting diodes (OLEDs) for displays and solid-state lighting. Quinoline derivatives have been identified as a promising class of materials for this purpose due to their inherent electronic properties and thermal stability sci-hub.box.

Research on oligoquinolines has demonstrated their potential as highly efficient n-type (electron-transporting) blue emitters. Specifically designed oligomers, such as 6,6′-bis(2,4-diphenylquinoline), emit blue photoluminescence with high quantum yields (up to 0.94 in solution) and have been used to fabricate high-performance OLEDs with excellent blue chromaticity sci-hub.box. These devices have shown high brightness and efficiency, marking some of the best performances for blue OLEDs from neat fluorescent organic emitters sci-hub.box. The incorporation of fluorine atoms into the quinoline core, as in this compound, is a known strategy to further enhance material properties such as electron mobility and stability, making this compound a promising building block for next-generation blue OLEDs urfu.ru.

The introduction of fluorine atoms onto an aromatic scaffold is a powerful strategy for fine-tuning its photophysical properties. Fluorine's high electronegativity and the strength of the C-F bond can significantly alter the electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, without introducing significant steric bulk.

Studies on fluorinated quinoline derivatives have explicitly shown the effects of this substitution. For instance, in an investigation of 6,7-difluoro-2-styryl-8-hydroxyquinoline, it was observed that the difluoro derivative exhibited a blue shift in its emission peak compared to its non-fluorinated counterpart urfu.ru. It has been suggested that a fluorine atom at the 6-position, in particular, contributes to this blue shift urfu.ru. This ability to modulate the emission wavelength through fluorination is crucial for designing materials with specific desired colors for applications like OLEDs and fluorescent probes. The research concluded that incorporating fluorine atoms into styryl-substituted quinolines is an effective approach to tune their photophysical properties urfu.ru.

Photophysical Properties of Selected Fluorinated Quinoline Derivatives:

Compound Class Key Feature Impact of Fluorination Potential Application
6,7-Difluoro-2-styryl-8-hydroxyquinoline Styryl substitution Blue shift in emission peak urfu.ru Tunable Emitters
Oligoquinolines Extended conjugation High quantum yield, n-type character Blue OLEDs sci-hub.box

Application in Advanced Chemical Probe Design (e.g., fluorescent probes for specific chemical species)

Fluorescent probes are indispensable tools in chemical biology and environmental science for the sensitive and selective detection of specific chemical species. The quinoline moiety is a popular fluorophore for the design of these probes due to its stable fluorescence and responsiveness to its chemical environment.

The this compound scaffold is an attractive platform for developing advanced fluorescent probes. The quinoline ring system serves as the fluorescent reporter, while the 2-amino group can be functionalized with a specific receptor unit designed to bind selectively to a target analyte, such as a metal ion. Upon binding, a change in the photophysical properties of the quinoline fluorophore, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, signals the presence of the analyte.

Numerous studies have demonstrated the efficacy of quinoline-based probes for detecting a variety of metal ions. For example, probes have been developed that selectively detect Al³⁺, Cu²⁺, and Zn²⁺ through changes in their fluorescence spectra rsc.org. In one instance, a probe based on an anthracene-aminoquinoline platform exhibited a significant fluorescence enhancement upon complexation with Pb²⁺ and Al³⁺ ions, attributed to the prevention of photoinduced electron transfer (PET) nih.gov. The high sensitivity of such probes allows for the detection of metal ions at nanomolar concentrations nih.gov. Given these precedents, this compound is a prime candidate for the development of novel sensors, where the fluorine atoms can enhance photostability and modulate the fluorescence signal for improved detection capabilities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.